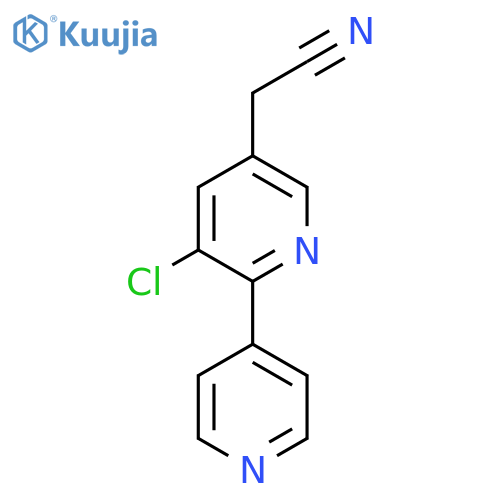

Cas no 1227578-25-7 (5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile)

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile

- 5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile

-

- インチ: 1S/C12H8ClN3/c13-11-7-9(1-4-14)8-16-12(11)10-2-5-15-6-3-10/h2-3,5-8H,1H2

- InChIKey: ZLGYIMAAIBMMBS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(CC#N)=CN=C1C1C=CN=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 267

- トポロジー分子極性表面積: 49.6

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000566-1g |

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile |

1227578-25-7 | 97% | 1g |

$1680.00 | 2023-09-03 | |

| Alichem | A026000566-500mg |

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile |

1227578-25-7 | 97% | 500mg |

$970.20 | 2023-09-03 | |

| Alichem | A026000566-250mg |

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile |

1227578-25-7 | 97% | 250mg |

$720.80 | 2023-09-03 |

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

3. Book reviews

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrileに関する追加情報

5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile: A Comprehensive Overview

The compound 5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile (CAS No. 1227578-25-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, specifically pyridines, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this molecule is characterized by a pyridine ring system with substituents at positions 3, 4, and 5, including a chlorine atom, an acetonitrile group, and a pyridinyl group. These substituents contribute to its distinct chemical reactivity and physical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile through multi-step processes involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of intermediate pyridine derivatives, followed by nucleophilic substitution or coupling reactions to introduce the acetonitrile group. The incorporation of the pyridinyl group at position 6 is achieved through cross-coupling techniques, such as Suzuki-Miyaura coupling, which has become a cornerstone in modern organic synthesis due to its high selectivity and efficiency.

The electronic properties of 5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile make it an attractive candidate for applications in materials science, particularly in the development of advanced electronic materials. Recent studies have explored its potential as a building block for constructing two-dimensional coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional stability and conductivity, making them suitable for use in energy storage devices such as supercapacitors and batteries.

In the field of pharmacology, 5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile has shown promise as a lead compound for drug discovery. Its ability to interact with specific biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), has been highlighted in recent research. For instance, a study published in *Nature Communications* demonstrated that this compound exhibits selective inhibitory activity against certain kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases.

The acetonitrile group at position 3 plays a critical role in modulating the electronic properties of the molecule. This group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring and facilitating various nucleophilic aromatic substitution reactions. Such reactivity is exploited in organic synthesis to construct complex molecular architectures with precision and efficiency.

Furthermore, the presence of the pyridinyl group at position 6 introduces additional aromaticity and conjugation into the molecule. This feature not only enhances its stability but also enables interactions with other aromatic systems through π–π stacking or charge-transfer mechanisms. These interactions are particularly relevant in supramolecular chemistry, where they can be harnessed to design self-assembling systems with tailored functionalities.

Recent computational studies have provided deeper insights into the electronic structure and reactivity of 5-Chloro-6-(pyridin-4-y1)pyridine-3-acetonitrile. Using density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key sites for chemical modification. These findings have paved the way for rational design strategies aimed at optimizing the compound's performance in specific applications.

In conclusion, 5-Chloro-6-(pyridin-y1)pyridine--acetonitrile (CAS No. 1227578--7) stands out as a versatile and multifaceted compound with immense potential across diverse scientific domains. Its unique structure, combined with cutting-edge synthetic methodologies and computational insights, positions it as a valuable tool for advancing both fundamental research and practical innovations.

1227578-25-7 (5-Chloro-6-(pyridin-4-yl)pyridine-3-acetonitrile) 関連製品

- 923245-20-9(4-methyl-N-(4-{7-methylimidazo1,2-apyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide)

- 1806304-49-3(2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole)

- 1538467-68-3(2-(3-chloro-2-methoxyphenyl)ethan-1-ol)

- 2228110-71-0(tert-butyl 2-(3-amino-1-hydroxypropyl)morpholine-4-carboxylate)

- 51075-48-0(1-sec-butyl-4-methylpiperidine)

- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)

- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)

- 2138249-18-8(1-{9-oxatricyclo5.2.1.0,1,6decan-5-yl}piperidine-4-carboxylic acid)

- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)